molecular formula C18H17N3O2S B2852401 (Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline CAS No. 402945-49-7

(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline

Cat. No. B2852401
M. Wt: 339.41
InChI Key: ALXQIYOPRHRQJV-HNENSFHCSA-N
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Description

(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline, commonly known as EMPTA, is a thiazole derivative that has gained attention in scientific research due to its potential applications in various fields. EMPTA is a yellow crystalline powder with a molecular formula of C18H16N4O2S and a molecular weight of 360.42 g/mol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline involves the condensation of 3-nitroaniline with 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde in the presence of a base to form the desired product.

Starting Materials
3-nitroaniline, 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 3-nitroaniline in a suitable solvent (e.g. ethanol) and add the base to the solution., Step 2: Add 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-carbaldehyde to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.

Mechanism Of Action

The mechanism of action of EMPTA is not well understood. However, it has been proposed that EMPTA may exert its anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. EMPTA has also been shown to inhibit the growth of various microorganisms by disrupting their cell membrane.

Biochemical And Physiological Effects

EMPTA has been shown to exhibit low toxicity in vitro and in vivo. However, its long-term effects on human health are not well studied. EMPTA has been shown to have a high binding affinity for DNA, which may have implications for its potential use as a diagnostic tool for cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

EMPTA is a relatively easy to synthesize compound that can be obtained in high yields. It is also stable under various conditions, which makes it suitable for use in various experiments. However, its low solubility in water may limit its use in some experiments.

Future Directions

There are several future directions for the study of EMPTA. One potential direction is the development of EMPTA-based materials for various applications such as optoelectronics and catalysis. Another potential direction is the study of EMPTA's potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to understand the mechanism of action of EMPTA and its long-term effects on human health.

Scientific Research Applications

EMPTA has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, EMPTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. In material science, EMPTA has been used as a building block for the synthesis of functional materials such as luminescent materials and conductive polymers. In environmental science, EMPTA has been studied for its potential use as a sensor for detecting heavy metal ions in water.

properties

IUPAC Name

3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQIYOPRHRQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline

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